1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine
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Overview
Description
1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine is an organic compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol It is characterized by a cyclobutane ring substituted with a 4-chlorophenylmethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)methyl]cyclobutan-1-amine
- 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine
- 1-[(4-Methylphenyl)methyl]cyclobutan-1-amine
Uniqueness
1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclobutan-1-amine |
InChI |
InChI=1S/C11H14ClN/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11/h2-5H,1,6-8,13H2 |
InChI Key |
WOQGGJZUMQXWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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